molecular formula C10H9F3O3 B066705 3-(3-(Trifluoromethoxy)phenyl)propanoic acid CAS No. 168833-77-0

3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Cat. No. B066705
M. Wt: 234.17 g/mol
InChI Key: WGEVFUNNEITJFQ-UHFFFAOYSA-N
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Patent
US09326985B2

Procedure details

To a mixture of 158d (11.0 g, 42 mmol) in ethanol/water (150 mL/100 mL) was added lithium hydroxide (8.8 g, 210 mmol). See FIG. 4. The resulting mixture was stirred at 15° C. for 2 h. The mixture was diluted with water and extracted with EtOAc (200 mL×3). The organic layers were dried over anhydrous sodium sulfate and concentrated to afford 3-(3-(trifluoromethoxy)phenyl)propanoic acid 158e as a colorless oil.
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[O:3][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][C:12]([O:14]CC)=[O:13])[CH:7]=[CH:8][CH:9]=1.[OH-].[Li+]>C(O)C.O.O>[F:1][C:2]([F:17])([F:18])[O:3][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH:7]=[CH:8][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)CCC(=O)OCC)(F)F
Name
ethanol water
Quantity
150 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 15° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)CCC(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.